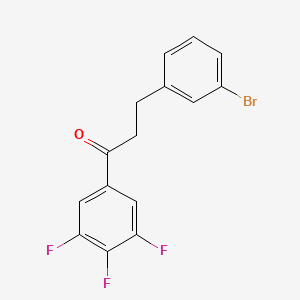

3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one

Description

3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one is a halogen-substituted propiophenone derivative featuring a bromine atom at the 3-position of one phenyl ring and three fluorine atoms at the 3-, 4-, and 5-positions of the adjacent phenyl ring. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-11-3-1-2-9(6-11)4-5-14(20)10-7-12(17)15(19)13(18)8-10/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACLFHPFYUJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzene and 3,4,5-trifluorobenzene.

Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction. In this reaction, 3-bromobenzene is reacted with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, under reflux conditions.

Workup and Purification: After the reaction is complete, the reaction mixture is quenched with water, and the organic layer is separated. The crude product is then purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale Friedel-Crafts acylation reactions with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted aromatic compounds with new functional groups.

Scientific Research Applications

3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on aromatic rings significantly impacts molecular properties. Below is a comparative analysis of key analogs:

Key Observations :

- Lipophilicity : Bromine substitution increases lipophilicity (logP) relative to chlorine analogs (e.g., ), which may enhance membrane permeability in drug design .

- Steric Considerations : The trifluoromethyl group (2-CF₃ in ) introduces steric hindrance compared to the planar trifluorophenyl ring in the target compound, affecting molecular packing and solubility .

Biological Activity

3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one, an aromatic ketone, is characterized by a unique molecular structure that includes a bromine atom and three fluorine atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula of this compound is with a molecular weight of approximately 343.1385 g/mol. The structural arrangement significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis typically involves Friedel-Crafts acylation , using starting materials such as 3-bromobenzene and 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method allows for the formation of the propanone linkage that connects the two phenyl groups.

The biological activity of this compound is influenced by its ability to interact with various molecular targets within biological systems. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and may improve binding affinity to specific receptors or enzymes.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, studies on related aromatic ketones have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Potential

In vitro studies have explored the anticancer potential of related compounds. For example, derivatives with similar substituents have demonstrated cytotoxic effects against different cancer cell lines such as HePG-2 and Caco-2. The mechanism often involves the inhibition of topoisomerase II and DNA intercalation, leading to apoptosis in cancer cells.

Comparative Biological Activity

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Bacterial Enzymes |

| Similar Compound A | Cytotoxicity | 0.29 - 0.90 | Topoisomerase II |

| Similar Compound B | Antimicrobial | TBD | Various Bacterial Strains |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various fluorinated aromatic compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl groups showed enhanced activity compared to their non-fluorinated counterparts.

Case Study 2: Cytotoxic Assessment

In another investigation focusing on anticancer properties, derivatives similar to this compound were tested against multiple cancer cell lines. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.